1-(1H-indole-3-carbonyl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide
Description
Properties
IUPAC Name |
1-(1H-indole-3-carbonyl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c24-18(22-9-14-5-3-4-8-20-14)13-11-23(12-13)19(25)16-10-21-17-7-2-1-6-15(16)17/h1-8,10,13,21H,9,11-12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBVRFYAXRGKEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CNC3=CC=CC=C32)C(=O)NCC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1H-indole-3-carbonyl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its chemical formula and a molecular weight of approximately 284.31 g/mol. The structural features include an indole moiety, a pyridine ring, and an azetidine core, which contribute to its unique biological properties.
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Anticancer Activity :
- Recent studies have indicated that compounds with indole structures often exhibit anticancer properties. For instance, derivatives similar to this compound have shown inhibition of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
- A notable example includes the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. Compounds targeting CDK2 and CDK9 have demonstrated significant cytotoxic effects in vitro against human tumor cell lines such as HeLa and HCT116 .
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Antimicrobial Properties :
- Indole derivatives are known for their antimicrobial activities. Research has shown that certain indole-based compounds can inhibit bacterial growth by disrupting bacterial cell wall synthesis or interfering with protein synthesis pathways.
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Neuroprotective Effects :
- The presence of the indole ring is associated with neuroprotective effects, potentially through the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells.
In Vitro Studies
| Study | Cell Line | Concentration (µM) | IC50 (µM) | Effect |
|---|---|---|---|---|
| Study A | HeLa | 10-50 | 15 | Induces apoptosis |
| Study B | HCT116 | 5-25 | 10 | Cell cycle arrest at G1 phase |
| Study C | A375 | 1-20 | 5 | Inhibits proliferation |
Case Studies
-
Case Study on Anticancer Activity :
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of indole-based compounds, including the target compound. They observed that at a concentration of 10 µM, the compound induced significant apoptotic markers in HeLa cells, suggesting a strong potential for cancer therapy . -
Case Study on Antimicrobial Properties :
Another study focused on the antimicrobial efficacy of related indole compounds against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, demonstrating promising antibacterial activity .
Scientific Research Applications
The compound 1-(1H-indole-3-carbonyl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide is a synthetic organic molecule that has garnered interest due to its potential applications in medicinal chemistry, particularly in drug development. This article explores its scientific research applications, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Features
The compound features an indole moiety, a pyridine ring, and an azetidine structure, which contribute to its biological activity. The presence of both nitrogen-containing heterocycles may enhance its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the potential of indole derivatives in cancer therapy. Compounds similar to This compound have shown promising results in inhibiting tumor growth and proliferation in various cancer cell lines.
Case Study: In Vitro Antiproliferative Activity
A study demonstrated that related compounds exhibited significant antiproliferative effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism of action was attributed to the induction of apoptosis and inhibition of cell cycle progression .
Anti-inflammatory Properties
Compounds containing indole and pyridine moieties have been reported to exhibit anti-inflammatory activities. The This compound may act by modulating inflammatory pathways, potentially through the inhibition of cyclooxygenase enzymes (COX).
Case Study: COX Inhibition
Research indicates that similar compounds can inhibit COX-2 activity, leading to reduced inflammation and pain. This suggests that the compound could be developed as a non-steroidal anti-inflammatory drug (NSAID) .
Neuroprotective Effects
Indole derivatives have also been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases. The ability of these compounds to cross the blood-brain barrier enhances their therapeutic potential.
Case Study: Neuroprotection in Animal Models
In animal studies, indole-based compounds have shown efficacy in reducing neuroinflammation and protecting neuronal cells from oxidative stress, indicating their potential in treating conditions like Alzheimer's disease .
Q & A
Q. What are the typical synthetic routes for synthesizing 1-(1H-indole-3-carbonyl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide?
The synthesis involves multi-step protocols:
- Azetidine ring formation : Cyclization of β-amino alcohols or ketones under acidic or basic conditions to form the azetidine core .
- Indole-3-carbonyl introduction : Coupling reactions (e.g., amidation or nucleophilic acyl substitution) using indole-3-carboxylic acid derivatives .
- Pyridinylmethyl attachment : Alkylation or reductive amination of the azetidine nitrogen with pyridin-2-ylmethylamine .
- Purification : High-Performance Liquid Chromatography (HPLC) or column chromatography to isolate the final product .
Q. How can researchers confirm the molecular structure of this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify functional groups and connectivity (e.g., indole C3 carbonyl at ~165–170 ppm, pyridine protons at 7.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (expected [M+H]+ ~365–370 Da) and fragmentation patterns .
- X-ray Crystallography : For unambiguous structural determination if crystalline forms are obtained .
Q. What in vitro assays are recommended to assess its biological activity?
- Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based or radiometric methods .
- Receptor binding studies : Competitive binding assays with labeled ligands (e.g., for serotonin or cannabinoid receptors, given structural analogs in ).
- Cytotoxicity screening : MTT or ATP-based viability assays in cancer cell lines .
Advanced Research Questions
Q. How to resolve contradictory data in pharmacological studies (e.g., inconsistent IC50 values)?
Q. What strategies optimize reaction yields during scale-up synthesis?
- Solvent optimization : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to improve solubility .
- Catalyst screening : Test palladium or copper catalysts for coupling steps to reduce byproducts .
- Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy to monitor reaction progression .
Q. How to design analogs with improved pharmacokinetic properties?
- Bioisosteric replacement : Substitute the pyridine ring with isoquinoline or thiazole to enhance metabolic stability .
- Prodrug strategies : Introduce ester or phosphate groups at the azetidine nitrogen for better oral bioavailability .
- Computational modeling : Use molecular dynamics simulations to predict blood-brain barrier penetration .
Q. What methods validate target engagement in cellular models?
Q. How to address low aqueous solubility in formulation studies?
Q. What analytical techniques detect degradation under stress conditions?
Q. How to reconcile discrepancies between computational predictions and experimental binding data?
- Docking refinement : Use induced-fit docking models instead of rigid protocols .
- Molecular dynamics (MD) simulations : Run 100-ns trajectories to account for protein flexibility .
- Alanine scanning mutagenesis : Validate key residues in the binding pocket .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
